molecular formula C10H10N2O B1463254 Edaravone D5 CAS No. 1228765-67-0

Edaravone D5

Cat. No. B1463254
Key on ui cas rn: 1228765-67-0
M. Wt: 179.23 g/mol
InChI Key: QELUYTUMUWHWMC-VIQYUKPQSA-N
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Patent
US09353121B2

Procedure details

To a stirred solution of benzaldehyde (290 μL, 2.87 mmol), malononitrile (190 mg, 2.87 mmol) and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (500 mg, 2.87 mmol) in anhydrous DCM (60 mL) was added anhydrous Na2SO4 (407 mg, 2.87 mmol) and ethylhydrocupreine hydrochloride (46 mg, 0.122 mmol). The reaction mixture was stirred at room temperature (25 h). After filtration and washing with DCM, the solvent was removed under reduced pressure. The crude mixture was subjected to flash column chromatography over silica gel (hexanes:ethyl acetate; 1:1) to give 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (270 mg, 0.822 mmol, 29%) as white solid. 1H-NMR (400 MHz) CDCl3: 7.69-7.66 (d, 2H), 7.50-7.46 (t, 2H), 7.39-7.26 (m, 6H), 4.68 (s, 1H), 4.67 (s, 2H), 1.91 (s, 3H), 13C-NMR (100 MHz) CDCl3: 158.1, 146.4, 143.8, 141.9, 137.5, 129.2, 128.8, 127.8, 127.5, 126.7, 121.2, 119.0, 98.3, 64.0, 37.4, 12.8; LC/MS-MS: 329.1→263.1 m/z; GS1 and GS2 at 30, DP=56, CE=31, CXP=18, tR=4.18 min.
Quantity
290 μL
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
407 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9](#[N:13])[CH2:10][C:11]#[N:12].[CH3:14][C:15]1[CH2:19][C:18](=[O:20])[N:17]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[N:16]=1.[O-]S([O-])(=O)=O.[Na+].[Na+].CC[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3C4C=C(OCC)C=CC=4N=CC=3)N(CC2)C1.Cl>C(Cl)Cl>[NH2:12][C:11]1[O:20][C:18]2[N:17]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[N:16]=[C:15]([CH3:14])[C:19]=2[CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:10]=1[C:9]#[N:13] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
290 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
190 mg
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=NN(C(C1)=O)C1=CC=CC=C1
Name
Quantity
407 mg
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
46 mg
Type
reactant
Smiles
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=C3C=C(C=C4)OCC)O.Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature (25 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with DCM
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
NC1=C(C(C2=C(N(N=C2C)C2=CC=CC=C2)O1)C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.822 mmol
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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